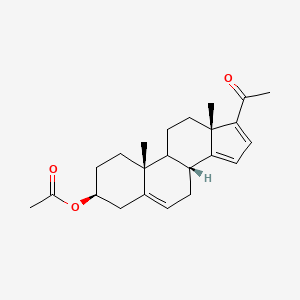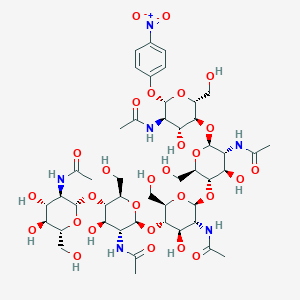
GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)” is a complex carbohydrate derivative. It consists of multiple units of N-acetylglucosamine (GlcNAc) linked by beta-1,4-glycosidic bonds, ending with a phenyl group substituted with a nitro group at the para position. This compound is a part of the broader class of glycosaminoglycans, which play crucial roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the stepwise addition of N-acetylglucosamine units. Each addition requires the activation of the glycosidic bond, often using a donor molecule like UDP-GlcNAc and a glycosyltransferase enzyme. The final step involves the attachment of the phenyl group with a nitro substitution, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of such complex carbohydrates often employs microbial fermentation techniques. Genetically modified microorganisms can be used to produce the desired glycosyltransferases, which then catalyze the formation of the glycosidic bonds. The final product is purified through chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the N-acetylglucosamine units.
Reduction: The nitro group on the phenyl ring can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or sodium periodate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a model substrate in studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of glycosyltransferases and glycosidases.
Biology
In biological research, this compound is used to study cell surface interactions and signaling pathways involving glycosaminoglycans. It is also used in the synthesis of glycoproteins and glycolipids.
Medicine
The compound has potential applications in drug delivery systems, where it can be used to target specific cells or tissues. It is also being explored for its role in modulating immune responses.
Industry
In the industrial sector, this compound is used in the production of bioactive materials and as a precursor for the synthesis of more complex carbohydrates.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific receptors on the cell surface. The N-acetylglucosamine units can bind to lectins, which are carbohydrate-binding proteins, thereby modulating various cellular processes. The nitro group on the phenyl ring can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Chitobiose: A disaccharide consisting of two N-acetylglucosamine units.
Chitotriose: A trisaccharide consisting of three N-acetylglucosamine units.
Chitotetraose: A tetrasaccharide consisting of four N-acetylglucosamine units.
Uniqueness
The uniqueness of “GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)” lies in its extended chain of N-acetylglucosamine units and the presence of a phenyl group with a nitro substitution. This structure allows for specific interactions with biological molecules and provides unique chemical reactivity.
Propiedades
Fórmula molecular |
C46H70N6O28 |
|---|---|
Peso molecular |
1155.1 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C46H70N6O28/c1-15(58)47-27-33(64)32(63)22(10-53)72-43(27)77-39-24(12-55)74-45(29(35(39)66)49-17(3)60)79-41-26(14-57)76-46(31(37(41)68)51-19(5)62)80-40-25(13-56)75-44(30(36(40)67)50-18(4)61)78-38-23(11-54)73-42(28(34(38)65)48-16(2)59)71-21-8-6-20(7-9-21)52(69)70/h6-9,22-46,53-57,63-68H,10-14H2,1-5H3,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,51,62)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+/m1/s1 |
Clave InChI |
USXQTBHWWXZBDA-UFSMNVEBSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


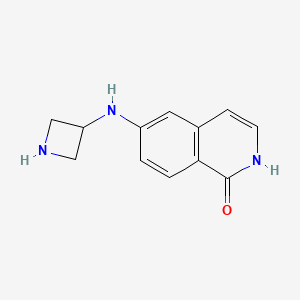

![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
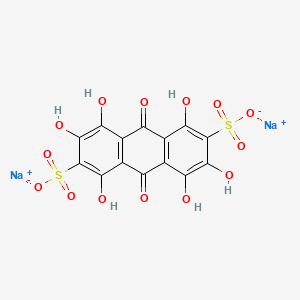
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
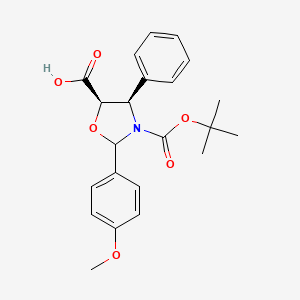
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

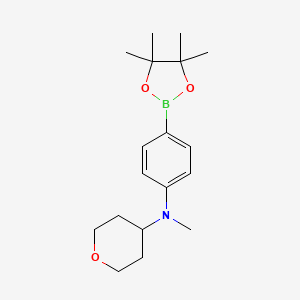
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
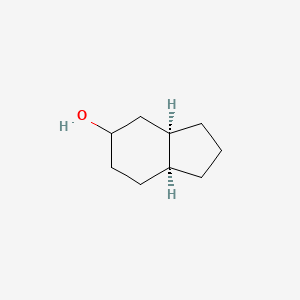
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
